3-(Oxan-4-yl)-1,2-oxazol-5-amine
Description
3-(Oxan-4-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted at the 3-position with an oxane (tetrahydropyran) ring and at the 5-position with an amine group. This structure combines the rigidity of the oxazole core with the conformational flexibility of the oxan-4-yl substituent, making it a versatile scaffold in medicinal chemistry and materials science. The oxazole ring contributes to π-π stacking interactions, while the oxane moiety enhances solubility and modulates steric effects.
Properties
IUPAC Name |
3-(oxan-4-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-8-5-7(10-12-8)6-1-3-11-4-2-6/h5-6H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUOHJZXAROBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188908-57-7 | |
| Record name | 3-(oxan-4-yl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxan-4-ylamine with a suitable oxazole precursor in the presence of a cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Oxan-4-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., F, Br) improve stability and binding affinity but may reduce solubility .
- Aromatic substituents (e.g., phenyl, thiophene) enhance π-π interactions critical for drug-receptor binding .
- Alkyl groups (e.g., isopropyl) simplify synthesis but limit functional versatility .
Biological Activity
3-(Oxan-4-yl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an oxane ring and an oxazole moiety. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of 3-(Oxan-4-yl)-1,2-oxazol-5-amine can be represented as follows:
The synthesis typically involves the cyclization of oxan-4-ylamine with appropriate oxazole precursors under controlled conditions. This reaction often requires specific catalysts and reaction atmospheres to ensure high yield and purity.
The biological activity of 3-(Oxan-4-yl)-1,2-oxazol-5-amine is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring may facilitate binding to these targets, leading to modulation of their activity. This interaction can result in several biological effects, including:
- Inhibition of enzyme activity
- Alteration of cellular signaling pathways
Antimicrobial Activity
Research indicates that 3-(Oxan-4-yl)-1,2-oxazol-5-amine exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected bacteria are presented in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that the compound is particularly potent against Gram-positive bacteria while exhibiting moderate activity against Gram-negative strains.
Anticancer Activity
The anticancer potential of 3-(Oxan-4-yl)-1,2-oxazol-5-amine has been explored through various assays. Studies indicate that it can induce cytotoxic effects on several cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231
- Lung Cancer : A549
- Liver Cancer : HepG2
Table 2 summarizes the cytotoxic effects observed in different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| MDA-MB-231 | 15 |
| A549 | 20 |
| HepG2 | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent.
Case Studies
Several case studies have investigated the biological activity of derivatives related to 3-(Oxan-4-yl)-1,2-oxazol-5-amines. For instance:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates. The results indicated that modifications in the oxazole ring significantly influenced antibacterial activity.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects against multiple cancer cell lines, revealing that specific substitutions on the oxazole ring enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
